2-Bromo-N-(4-bromobenzyl)propanamide
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Overview
Description
2-Bromo-N-(4-bromobenzyl)propanamide is an organic compound with the molecular formula C10H11Br2NO It is a brominated amide derivative, characterized by the presence of two bromine atoms attached to the benzyl and propanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-bromobenzyl)propanamide typically involves the bromination of N-(4-bromobenzyl)propanamide. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-bromobenzyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (for halogen exchange) and amines (for amide formation). Reactions are typically carried out in polar solvents like acetone or ethanol.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.
Major Products Formed
Substitution: Formation of iodinated or aminated derivatives.
Reduction: Formation of N-(4-bromobenzyl)propanamine or corresponding alcohols.
Oxidation: Formation of 2-bromo-N-(4-bromobenzyl)propanoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(4-bromobenzyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-bromobenzyl)propanamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The amide group can form hydrogen bonds with biological molecules, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylpropanamide: An intermediate in the synthesis of opioid analgesics.
N-(4-Bromobenzyl)propanamide: A precursor in the synthesis of 2-Bromo-N-(4-bromobenzyl)propanamide.
4-Bromobenzylamine: A related compound with similar brominated benzyl structure.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-N-[(4-bromophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEIVWSUAKRJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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